molecular formula C11H15ClN2O2 B13140161 (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13140161
M. Wt: 242.70 g/mol
InChI Key: NWHBCDDPVQWYCX-RFVHGSKJSA-N
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Description

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridin-2-ylmethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-2-ylmethyl halide reacts with the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyridin-2-ylmethyl group may facilitate binding to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
  • (2R)-2-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

Uniqueness

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and substitution pattern. The (2R) configuration and the position of the pyridin-2-ylmethyl group confer distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);1H/t11-;/m1./s1

InChI Key

NWHBCDDPVQWYCX-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl

Origin of Product

United States

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